molecular formula C10H20ClNO2 B13478592 Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride

Cat. No.: B13478592
M. Wt: 221.72 g/mol
InChI Key: DLNXVHYBHCSXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its unique structure and properties make it a valuable tool for exploring new pathways and advancements in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride typically involves the reaction of cyclohexanone with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted cyclohexane compounds .

Scientific Research Applications

Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride include:

  • Methyl 4-(1-aminoethyl)cyclohexane-1-carboxylate
  • Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which allows for specific interactions and reactions that are not possible with other compounds. This uniqueness makes it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl 4-(2-aminoethyl)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h8-9H,2-7,11H2,1H3;1H

InChI Key

DLNXVHYBHCSXRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)CCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.